

An In-depth Technical Guide on the Neurodevelopmental Effects of Dimethylvinphos Exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dimethylvinphos**

Cat. No.: **B1214305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific data on the neurodevelopmental effects of **Dimethylvinphos** is limited. This guide summarizes the available information on **Dimethylvinphos** and extrapolates potential neurotoxic effects based on the well-documented mechanisms of organophosphate (OP) pesticides as a class. The information presented herein should be interpreted with caution, and further research specifically on **Dimethylvinphos** is warranted.

Introduction

Dimethylvinphos (CAS 2274-67-1), also known as 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate or SD 8280, is an organophosphate insecticide.^{[1][2]} Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^{[1][3]} The developing brain is particularly vulnerable to neurotoxic insults, and exposure to organophosphates during critical developmental windows can lead to lasting adverse effects.^{[4][5]} This technical guide provides a comprehensive overview of the known information on **Dimethylvinphos** and the broader class of organophosphate pesticides concerning their potential to induce neurodevelopmental toxicity.

Physicochemical Properties of Dimethylvinphos

Property	Value	Reference
Chemical Formula	$C_{10}H_{10}Cl_3O_4P$	[3]
Molecular Weight	331.52 g/mol	[3]
CAS Number	2274-67-1	[1]
Synonyms	2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, SD 8280, Rangado	[1][2]
Mode of Action	Acetylcholinesterase (AChE) inhibitor	[1][3]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of neurotoxicity for organophosphates, including **Dimethylvinphos**, is the inhibition of acetylcholinesterase (AChE).^{[1][3]} AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of normal neurotransmission.

Signaling Pathway for Acetylcholinesterase Inhibition

[Click to download full resolution via product page](#)

Caption: Acetylcholinesterase inhibition by **Dimethylvinphos**.

Potential Neurodevelopmental Effects

While specific studies on **Dimethylvinphos** are lacking, research on other organophosphates suggests a range of potential neurodevelopmental consequences. The developing nervous system is particularly susceptible to OPs due to ongoing processes like neurogenesis, synaptogenesis, and myelination.[4][5]

Cognitive and Behavioral Deficits

Prenatal and early postnatal exposure to organophosphates has been associated with:

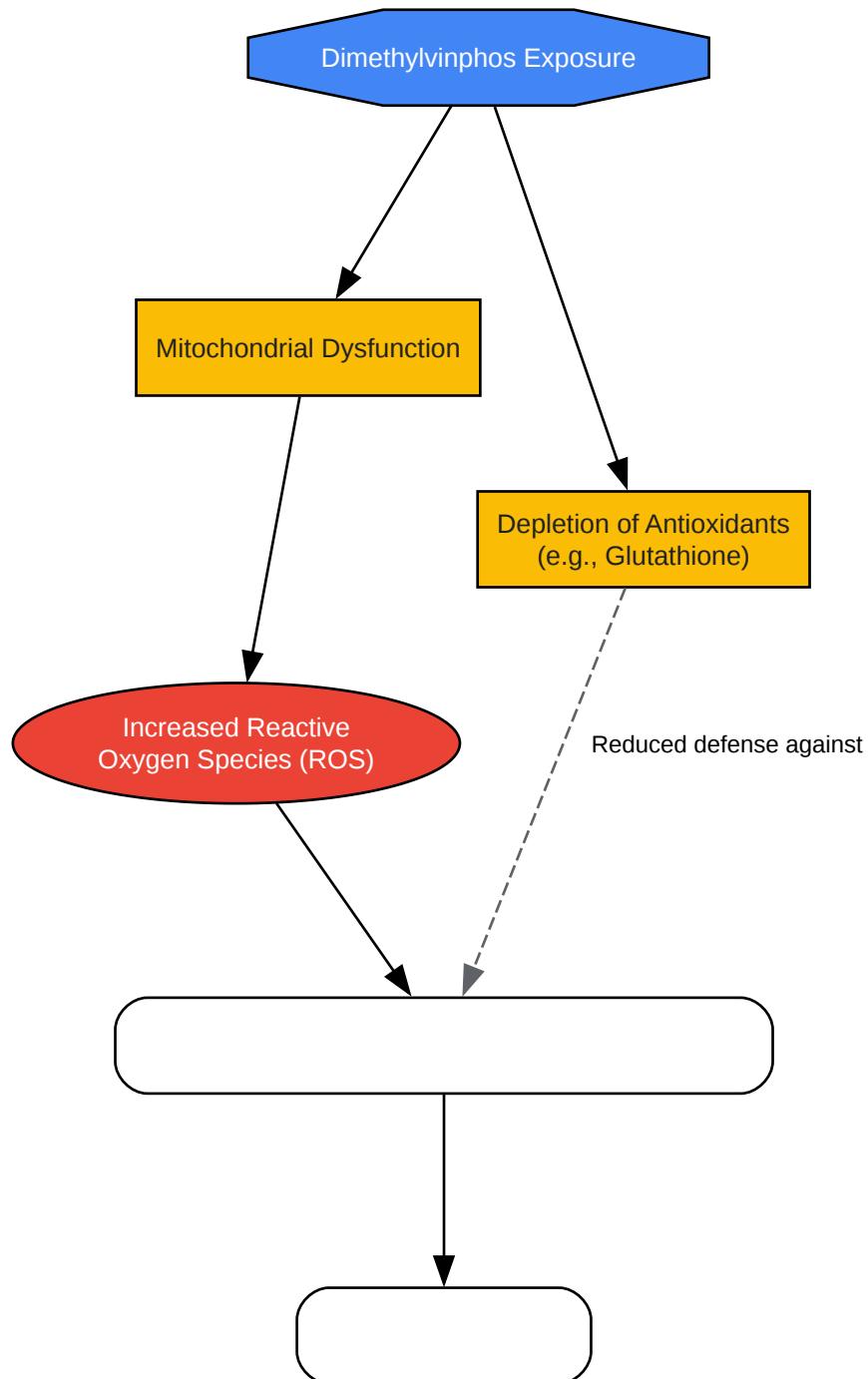
- Lower IQ scores: Epidemiological studies have found a negative correlation between maternal OP exposure and intelligence in children.[5]
- Attention-Deficit/Hyperactivity Disorder (ADHD): Some studies suggest a link between OP exposure and an increased risk of ADHD-like behaviors.
- Impaired memory and learning: Animal studies have shown that developmental exposure to OPs can lead to deficits in learning and memory.[6]

Motor Dysfunction

Exposure to some organophosphates during development has been linked to alterations in motor function and coordination.

Structural Brain Abnormalities

Developmental neurotoxicity studies on certain pesticides have revealed structural changes in the brain, such as reductions in the thickness of specific brain regions.

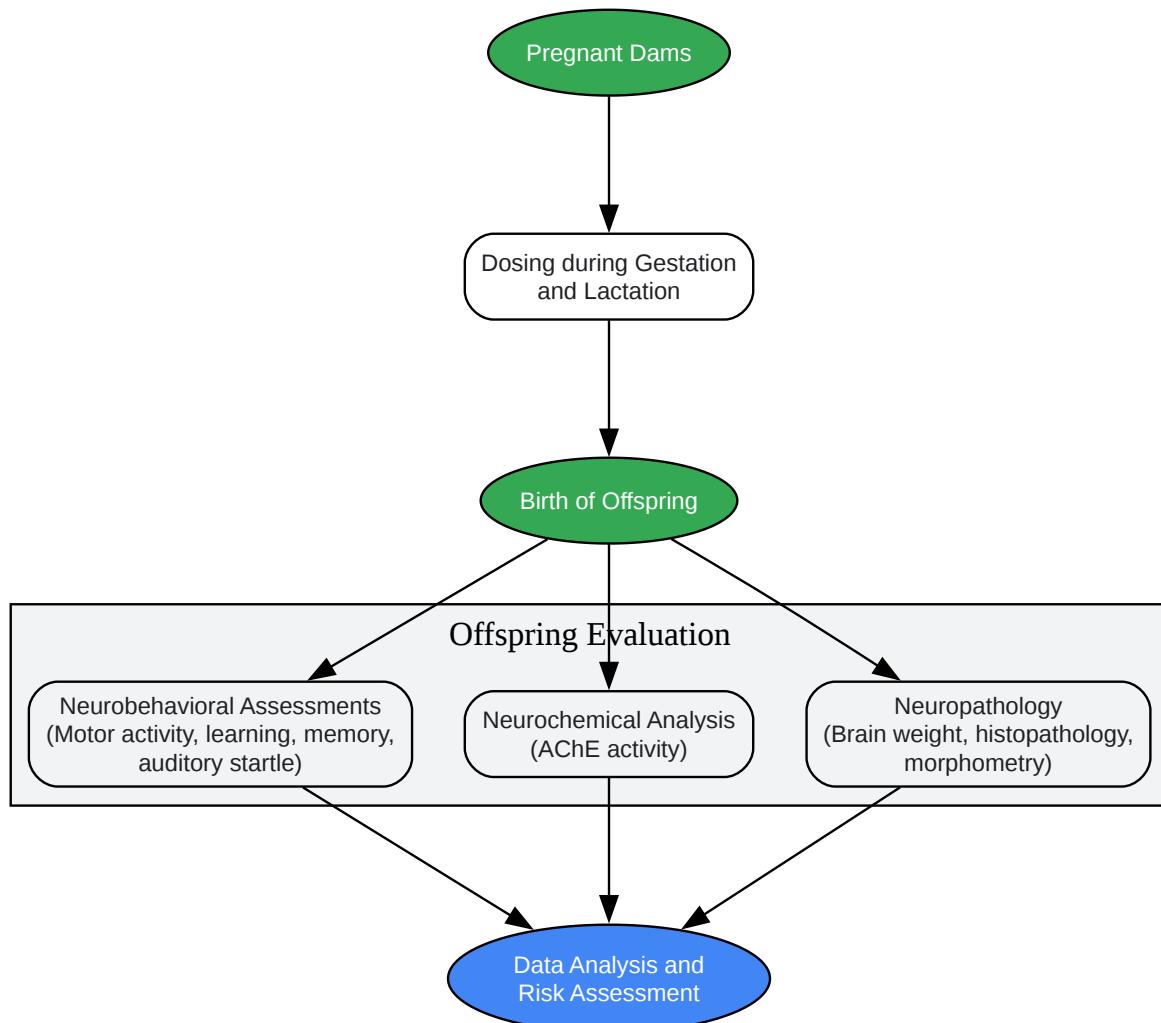

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, organophosphates can induce neurotoxicity through other mechanisms, which may contribute to neurodevelopmental effects.

Oxidative Stress

Organophosphate exposure has been shown to induce oxidative stress in the brain, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.^{[6][7]} This can lead to damage to lipids, proteins, and DNA, contributing to neuronal dysfunction and death.

Signaling Pathway for Oxidative Stress


[Click to download full resolution via product page](#)

Caption: Potential oxidative stress pathway induced by **Dimethylvinphos**.

Experimental Protocols for Assessing Developmental Neurotoxicity

Standardized protocols are used to evaluate the potential of chemicals to cause developmental neurotoxicity (DNT). A typical DNT study in rodents, as guided by regulatory agencies like the U.S. EPA, involves the following.[8]

General DNT Study Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a developmental neurotoxicity study.

Detailed Methodologies:

- Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
- Dosing: The test substance is administered to pregnant females, usually from gestation day 6 through postnatal day 21. Multiple dose levels and a control group are included.
- Neurobehavioral Assessments: Offspring are subjected to a battery of tests at various developmental stages, including:
 - Motor activity assessment
 - Auditory startle response
 - Learning and memory tests (e.g., Morris water maze)[6]
- Neuropathology: At specific time points (e.g., postnatal day 11 and 60), brains are collected for:
 - Brain weight measurements
 - Histopathological examination of multiple brain regions
 - Morphometric analysis to measure the size of specific brain structures
- Neurochemical Analysis: Brain tissue can be analyzed for acetylcholinesterase activity to confirm the mechanism of action.

Quantitative Data on Organophosphate Neurotoxicity

Specific quantitative data for **Dimethylvinphos** is not readily available in the reviewed literature. The following table presents data for other pesticides to illustrate the types of quantitative endpoints assessed in neurotoxicity studies.

Pesticide	Assay	Endpoint	Result	Reference
Imazalil	In vitro AChE Inhibition	% Inhibition at 500 μ M	~48%	[9]
Imazalil	In vitro AChE Inhibition	% Inhibition at 10 μ M	22.5%	[9]
Imidacloprid	In vitro AChE Inhibition	% Inhibition at 500 μ M	~50%	[9]
Imidacloprid	In vitro AChE Inhibition	% Inhibition at 10 μ M	~15%	[9]
Imidacloprid	In vivo DNT Study (Rats)	Reduction in caudate/putamen thickness (high dose)	5.4% at PND11	

PND: Postnatal Day

Conclusion and Future Directions

Dimethylvinphos is an organophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1][3] While direct evidence of its neurodevelopmental toxicity is scarce, the well-established neurotoxic properties of the broader class of organophosphates raise significant concerns.[4][5] The developing brain's vulnerability to AChE inhibition and oxidative stress underscores the potential for **Dimethylvinphos** to adversely affect neurodevelopment.

To adequately assess the risks posed by **Dimethylvinphos**, further research is imperative. This should include:

- Standardized developmental neurotoxicity studies to evaluate cognitive, behavioral, and motor outcomes following perinatal exposure.
- In vitro studies using neuronal cell models to elucidate specific cellular and molecular mechanisms of toxicity.

- Investigations into the potential for **Dimethylvinphos** to induce oxidative stress and other non-cholinergic effects in the developing brain.

Such data are crucial for informed risk assessment and the establishment of safety guidelines to protect vulnerable populations, particularly pregnant women and children, from the potential neurodevelopmental hazards of **Dimethylvinphos** exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2274-67-1: Dimethylvinphos | CymitQuimica [cymitquimica.com]
- 2. Dimethylvinphos | C10H10Cl3O4P | CID 16769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylvinphos (Ref: SD 8280) [sitem.herts.ac.uk]
- 4. Potential developmental neurotoxicity of pesticides used in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurodevelopmental Impact of Pesticides: A Silent Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Neurodevelopmental Effects of Dimethylvinphos Exposure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214305#neurodevelopmental-effects-of-dimethylvinphos-exposure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com